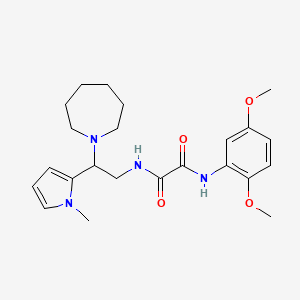

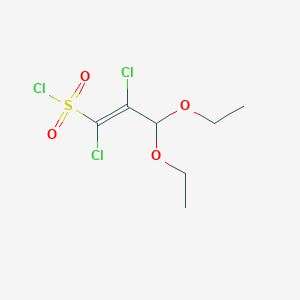

![molecular formula C18H18ClN3O2 B2492727 6-氯-N-[4-(1,3-二氢异喹啉-2-基)-4-氧代丁基]吡啶-3-甲酰胺 CAS No. 1385376-72-6](/img/structure/B2492727.png)

6-氯-N-[4-(1,3-二氢异喹啉-2-基)-4-氧代丁基]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine carboxamide derivatives generally involves multi-component reactions, where components like malonamide, aldehyde, and malononitrile are combined in the presence of a base, such as triethylamine, in water at room temperature. These reactions are efficient for creating complex structures, including 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide, through a water-mediated synthesis approach that supports green chemistry principles due to its use of water as a solvent (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed information on the compound's structure, including bond lengths, angles, and the overall geometry. The molecular docking studies further explore the binding modes of these compounds, suggesting potential inhibition mechanisms for tubulin polymerization, indicative of anticancer activity. Computational chemistry methods offer insights into the non-linear optical (NLO) properties and molecular interactions, emphasizing the structural intricacies of these compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyridine carboxamide derivatives are diverse, including interactions with various reagents to produce a range of products with different functional groups. These reactions are significant for modifying the compound's chemical properties and enhancing its biological activity. The synthesis involves chloroacetonitrile or chloroacetamide, among others, leading to the formation of analogs with potential anticancer activity through the inhibition of tubulin polymerization (Abdel-rahman et al., 2003).

Physical Properties Analysis

The physical properties of pyridine carboxamide derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques. The solubility in different solvents indicates the compound's potential for formulation in pharmaceutical applications. Crystallography studies reveal the compound's solid-state structure, providing insights into its stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide, including reactivity, stability, and interactions with biological targets, are influenced by its molecular structure. The presence of functional groups such as the carboxamide moiety affects the compound's hydrogen bonding potential, polarity, and overall biological activity. Studies on the antimicrobial activity of similar compounds highlight the significance of structural modifications in enhancing biological efficacy (Kolisnyk et al., 2015).

科学研究应用

多取代吡啶羧酸衍生物

研究人员已经开发出一种生成多取代2-吡啶羧酸衍生物的方法。这涉及与氯亚胺官能团的选择性反应,导致一系列取代吡啶系统的形成,这些系统在各种化学合成中具有基础性(Dubois et al., 1996)。

吡啶并噻吩嘧啶合成

合成新型吡啶并噻吩嘧啶涉及产生各种融合系统的反应,包括吡啶噻吩嘧啶和吡啶噻吩三嗪。这些化合物在药物化学和药物开发中具有潜在应用(Bakhite等,2005)。

抗癌和抗5-脂氧合酶剂

已合成一系列新型吡唑嘧啶衍生物,并评估其作为潜在抗癌和抗5-脂氧合酶剂的活性。这些化合物展示出有希望的生物活性,这可能在开发新疗法中具有重要意义(Rahmouni et al., 2016)。

反向迪尔斯-阿尔德合成方法

反向迪尔斯-阿尔德方法已用于制备各种吡咯和嘧啶二酮。这种方法涉及氨氧杂环辛烯甲酰胺的反应,导致形成在制药应用中可能有用的化合物(Stájer等,2006)。

新型聚酰胺合成

基于双[(羧基苯胺基)羰基]吡啶和芳香二胺合成了新型聚酰胺。这些含有吡啶基团的材料展示出在材料科学和工程应用中有用的性质(Faghihi & Mozaffari,2008)。

抗微生物活性

从吡啶羧酰胺衍生物合成的化合物已被研究其抗微生物活性。这些研究对于开发新的抗微生物剂以应对各种传染病至关重要(Kolisnyk et al., 2015)。

非线性光学性质

已进行了关于从吡啶羧酰胺衍生物合成的相关化合物的非线性光学性质和分子对接分析的研究。这些调查对光学和分子工程应用具有重要意义(Jayarajan et al., 2019)。

属性

IUPAC Name |

6-chloro-N-[4-(1,3-dihydroisoindol-2-yl)-4-oxobutyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-16-8-7-13(10-21-16)18(24)20-9-3-6-17(23)22-11-14-4-1-2-5-15(14)12-22/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRUQXAAUURBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CCCNC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

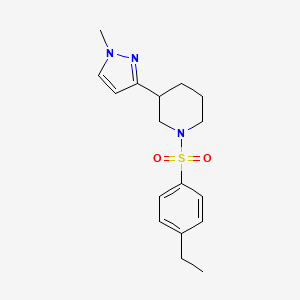

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

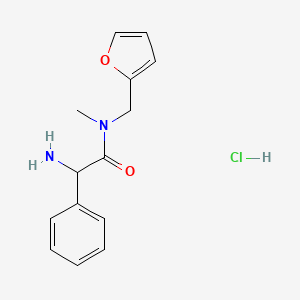

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)

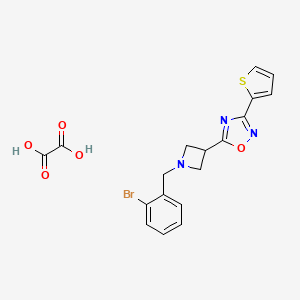

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)